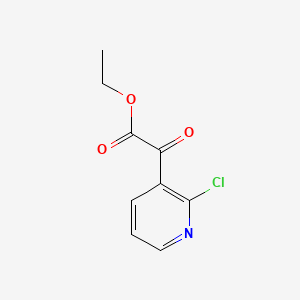

Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate

Description

Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate (CAS: 902837-56-3) is a heterocyclic α-oxoester with the molecular formula C₉H₈ClNO₃ and a molecular weight of 213.62 g/mol. Structurally, it consists of a pyridine ring substituted with a chlorine atom at position 2 and an ethoxy oxoacetate group at position 2. This compound is typically stored under dry conditions at 2–8°C . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity stems from the electron-withdrawing chlorine and the electrophilic oxoacetate moiety, enabling nucleophilic substitutions and condensations .

Properties

IUPAC Name |

ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-2-14-9(13)7(12)6-4-3-5-11-8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIMVJIGNBYGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654802 | |

| Record name | Ethyl (2-chloropyridin-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-56-3 | |

| Record name | Ethyl 2-chloro-α-oxo-3-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2-chloropyridin-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate typically involves the reaction of 2-chloropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is often isolated using advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(6-chloro-2-methylpyridin-3-yl)-2-oxoacetate

- Molecular Formula: C₁₀H₁₀ClNO₃

- Key Differences : A methyl group at position 2 of the pyridine ring (vs. hydrogen in the target compound).

- Properties : Higher molecular weight (228.65 g/mol) and altered steric effects due to the methyl group. The compound exhibits similar hazards (H315, H319, H335: skin/eye irritation, respiratory irritation) .

- Applications : Used in antiviral research, but the methyl group may reduce reactivity in nucleophilic substitutions compared to the target compound .

Ethyl 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetate

- Synthesis : Prepared via Grignard reactions using isopropylmagnesium chloride in THF .

- Key Differences : Methoxy substituent at position 5.

Heterocyclic Analogues

Ethyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate

- Molecular Formula : C₁₂H₈FN₂O₃

- Synthesis : Achieved via AlCl₃-catalyzed Friedel-Crafts acylation of indole derivatives, yielding 48% .

- Key Differences: Indole core with fluoro and cyano substituents.

- Applications : Demonstrated activity as an HIV-1 entry inhibitor due to the indole scaffold’s affinity for viral proteins .

Ethyl 2-(6-chloro-3-indolyl)-2-oxoacetate

- Molecular Formula: C₁₂H₁₀ClNO₃

- Key Differences : Indole ring system (vs. pyridine).

- Properties : Higher molecular weight (251.66 g/mol) and increased hydrophobicity, which may improve membrane permeability in drug candidates .

Aromatic Amine Derivatives

Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate

- Synthesis : Prepared by reacting 4-chloro-3-fluoroaniline with ethyl 2-chloro-2-oxoacetate in DCM, yielding 78.6% .

- Key Differences : Phenyl ring substituted with chloro and fluoro groups.

- Applications: Investigated for antiretroviral activity; the fluorine atom enhances metabolic stability compared to non-fluorinated analogues .

Data Tables

Table 2: Hazard Profiles

Biological Activity

Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C9H8ClN2O3

- Molecular Weight : 232.62 g/mol

- Structural Features : The compound features a chlorinated pyridine ring, an ethyl ester, and a keto group, which contribute to its reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Modulation : It may bind to certain receptors, altering their activity and leading to downstream biological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For example:

- Case Study 1 : A study published in PubMed demonstrated that derivatives of the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Antiparasitic Activity

This compound has also shown promise in antiparasitic applications. Research highlighted its effectiveness against Trypanosoma species, indicating potential for developing treatments for diseases like Chagas disease.

Research Findings

Q & A

Q. What are the optimal synthesis conditions for Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-chloropyridin-3-amine derivatives with ethyl 2-chloro-2-oxoacetate in the presence of a base such as triethylamine (TEA). Key parameters include:

- Temperature : Reactions are often initiated at 0°C to control exothermicity, followed by stirring at room temperature for 6–20 hours .

- Solvent : Dichloromethane (DCM) or acetonitrile are preferred for their ability to dissolve reactants and stabilize intermediates .

- Workup : Post-reaction, the mixture is washed with aqueous K₂CO₃ to remove excess acid, followed by drying (Na₂SO₄) and solvent evaporation. Yields typically range from 78–89% .

Q. What analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : SHELXL is widely used for structural refinement, particularly for resolving bond lengths and angles. For example, SHELXL’s robust handling of high-resolution data aids in distinguishing between keto and enol tautomers .

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethyl ester group (δ ~1.3 ppm for CH₃, ~4.3 ppm for CH₂) and the 2-chloropyridin-3-yl moiety (aromatic protons δ ~7.5–8.5 ppm) .

- Mass spectrometry : APCI+ or ESI-MS provides accurate molecular ion peaks (e.g., m/z 245 [M+H]⁺ for related derivatives) .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential toxicity and irritancy .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How do reaction mechanisms differ when substituting the 2-chloropyridin-3-yl group with other heterocycles?

The chlorine atom at the 2-position of the pyridine ring activates the molecule for nucleophilic aromatic substitution (NAS). For example:

- Amine substitution : Reacting with primary amines under basic conditions replaces the chlorine, forming 2-amino derivatives. Steric hindrance from the pyridine ring often necessitates elevated temperatures (70–100°C) .

- Thiol substitution : Thiols require catalytic base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Q. How can researchers resolve contradictions in crystallographic data during structural validation?

- Twinned crystals : SHELXL’s twin refinement tools (e.g., BASF parameter) help model overlapping lattices, common in derivatives with planar substituents .

- Disorder modeling : Partial occupancy assignments in SHELXL account for dynamic conformations, such as rotational freedom in the ethyl ester group .

- Validation software : PLATON or CCDC’s Mercury can cross-check hydrogen bonding and π-π interactions against crystallographic databases .

Q. What strategies are used to assess its biological activity in drug discovery?

- Antiviral assays : Derivatives are tested against HIV entry inhibitors via pseudo-typed virus assays. IC₅₀ values are determined using dose-response curves .

- Enzyme inhibition : Kinase or protease inhibition is measured via fluorescence polarization or FRET-based assays .

- Cytotoxicity : MTT assays on cell lines (e.g., HEK293) evaluate selective toxicity .

Q. How can enantioselective synthesis of derivatives be achieved?

- Chiral auxiliaries : Boc-protected amines (e.g., N-Boc-isatin) enable asymmetric induction during ketoester formation .

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IA) resolves enantiomers with >99% ee .

Q. What computational tools are recommended for modeling its interactions with biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite predict binding modes to proteins like HIV gp120 .

- Molecular dynamics (MD) : GROMACS simulates ligand-receptor stability in aqueous environments .

- Electron density maps : ORTEP-3 visualizes crystallographic data, aiding in hypothesis testing for reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.